

# PNT6555 in the Landscape of FAP Inhibitors: A Comparative Clinical Trial Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The tumor microenvironment presents a complex and dynamic challenge in oncology. A key player in this landscape is the Fibroblast Activation Protein (FAP), a serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the stroma of a majority of epithelial cancers. This differential expression makes FAP an attractive target for therapeutic intervention. **PNT6555** is a novel radiopharmaceutical FAP inhibitor currently undergoing clinical evaluation. This guide provides a comparative analysis of **PNT6555** against other FAP inhibitors in clinical development, focusing on available data from clinical trials, experimental protocols, and the underlying biological pathways.

## **Overview of FAP-Targeted Radiopharmaceuticals**

FAP inhibitors in the clinical pipeline are predominantly radiolabeled theranostic agents. This approach combines a diagnostic imaging component with a therapeutic radiotherapy component using the same targeting molecule. Typically, a Gallium-68 (<sup>68</sup>Ga) labeled FAP inhibitor is used for PET imaging to identify patients with FAP-positive tumors, followed by treatment with a Lutetium-177 (<sup>177</sup>Lu) labeled version of the same inhibitor, which delivers targeted beta-particle radiation to the tumor cells.

# Comparative Analysis of PNT6555 and Other FAP Inhibitors







This section details the available clinical and preclinical data for **PNT6555** and its key comparators: OncoFAP and 177Lu-FAPI-2286. Due to the early stage of clinical development for these agents, a direct comparison of mature efficacy data such as overall response rates and progression-free survival is limited. The available information focuses primarily on preclinical performance, safety, and dosimetry from Phase I trials.



| Feature                                     | PNT6555                                                                                                                                                                                        | OncoFAP                                                                                       | 177Lu-FAPI-2286                                                                                                                                                                                                                                                                                         |
|---------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Therapeutic Agent                           | <sup>177</sup> Lu-PNT6555                                                                                                                                                                      | <sup>177</sup> Lu-OncoFAP-23                                                                  | <sup>177</sup> Lu-FAPI-2286                                                                                                                                                                                                                                                                             |
| Diagnostic Agent                            | <sup>68</sup> Ga-PNT6555                                                                                                                                                                       | <sup>68</sup> Ga-OncoFAP                                                                      | <sup>68</sup> Ga-FAPI-2286                                                                                                                                                                                                                                                                              |
| Developer(s)                                | POINT Biopharma                                                                                                                                                                                | Philochem & Blue<br>Earth Diagnostics                                                         | 3B Pharmaceuticals                                                                                                                                                                                                                                                                                      |
| Mechanism of Action                         | Boronic acid-based<br>FAP inhibitor<br>delivering beta-<br>particle radiation.[1]                                                                                                              | Small organic ligand with ultra-high affinity for FAP delivering beta-particle radiation. [2] | Quinoline-based FAP inhibitor delivering beta-particle radiation.                                                                                                                                                                                                                                       |
| Clinical Trial<br>(Therapeutic)             | FRONTIER (Phase I)<br>NCT05432193[3]                                                                                                                                                           | Phase I planned to start Q1 2025.[2]                                                          | LuMIERE (Phase I/II)<br>NCT04939610                                                                                                                                                                                                                                                                     |
| Patient Population<br>(Therapeutic Trial)   | Select solid tumors including colorectal, pancreatic, esophageal, melanoma, and soft tissue sarcoma.[3]                                                                                        | Patients with FAP-<br>positive tumors.[4]                                                     | Advanced or<br>metastatic solid<br>tumors.                                                                                                                                                                                                                                                              |
| Reported Clinical Performance (Therapeutic) | Well-tolerated at all evaluated dose levels with no dose-limiting toxicities. However, low absorbed tumor doses suggest limited tumor retention time in humans compared to preclinical models. | Not yet in therapeutic clinical trials.                                                       | In a study of 8 metastatic sarcoma patients, treatment was well-tolerated with no grade 3 or 4 side effects. A 52.37% reduction in the average primary tumor volume was observed.[4][5] In the LuMIERE trial, one confirmed partial response was observed among 11 patients, with the patient remaining |



|                                                  |                                                                                                                                         |                                                                                                                                                                                                                      | progression-free for over 12 months.[6]                    |
|--------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------|
| Preclinical<br>Performance                       | Showed significant antitumor activity with the greatest tumor growth delay and animal survival compared to other tested variants.[1][7] | Demonstrates best-in-<br>class performance in<br>vitro and in vivo with<br>the highest reported<br>affinity to FAP, rapid<br>and selective tumor<br>accumulation, and<br>exceptionally long<br>tumor residence time. | Promising preclinical results led to clinical development. |
| Clinical Trial<br>(Diagnostic)                   | FRONTIER (Phase I)<br>NCT05432193                                                                                                       | FAPrimo (Phase I)                                                                                                                                                                                                    | Investigated in various studies.                           |
| Reported Clinical<br>Performance<br>(Diagnostic) | <sup>68</sup> Ga-PNT6555 is<br>used to select for<br>FAP-positive patients<br>for the therapeutic<br>arm.                               | A Phase I study to evaluate safety and dosimetry is underway.[8] The imaging agent has been used in approximately 100 patients, showing promising tumor- targeting performance.[9]                                   | Used to confirm tumor<br>uptake prior to<br>therapy.[5]    |

# **Experimental Protocols**

Detailed experimental protocols for ongoing clinical trials are crucial for interpreting and comparing results. Below is a summary of the protocol for the **PNT6555** FRONTIER trial.

## **PNT6555 FRONTIER Trial (NCT05432193)**

• Study Design: Open-label, dose-escalation Phase I study to evaluate the safety, tolerability, and dosimetry of <sup>177</sup>Lu-**PNT6555**.[3][10]



- Patient Selection: Patients with select solid tumors refractory to prior treatments are screened for FAP expression using <sup>68</sup>Ga-PNT6555 PET/CT.[1][11]
- Dosing:
  - Imaging: A single dose of 120 220 MBq of <sup>68</sup>Ga-PNT6555 is administered, with PET/CT imaging performed 90 (±30) minutes later.[1][12]
  - Therapy: Eligible FAP-positive patients receive <sup>177</sup>Lu-PNT6555 every 6 weeks for up to 6 cycles. The study evaluates three dose levels: 4, 8, and 12 GBq.[1][13]
- Primary Endpoints:
  - Safety and tolerability of <sup>177</sup>Lu-PNT6555.
  - Determination of the recommended Phase II dose.[1]
- Secondary Endpoints:
  - Dosimetry of <sup>177</sup>Lu-PNT6555 and <sup>68</sup>Ga-PNT6555.
  - o Pharmacokinetics.
  - Preliminary efficacy based on tumor response.[14]

# **FAP Signaling Pathways**

FAP is implicated in several signaling pathways that promote tumor growth, invasion, and immunosuppression. Understanding these pathways is key to appreciating the mechanism of action of FAP inhibitors.





Click to download full resolution via product page

#### FAP Signaling Pathways in Cancer

FAP expression on cancer-associated fibroblasts influences tumor progression through the activation of several key intracellular signaling pathways, including the PI3K/AKT, RAS/ERK, and Sonic Hedgehog (SHH)/GLI1 pathways, which collectively promote cell proliferation, survival, invasion, and migration.[13] Additionally, the enzymatic activity of FAP contributes to the remodeling of the extracellular matrix (ECM), further facilitating tumor cell invasion.

# Experimental Workflow for FAP-Targeted Radiotheranostics

The clinical development of FAP-targeted radiotheranostics follows a structured workflow from patient selection to treatment and follow-up.





Click to download full resolution via product page

Clinical Trial Workflow for FAP Radiotheranostics



### Conclusion

PNT6555 is a promising FAP-targeted radiopharmaceutical currently in early-stage clinical development. While initial Phase I data from the FRONTIER trial indicate a favorable safety profile, the limited tumor retention in human subjects compared to preclinical models highlights a potential challenge for its therapeutic efficacy. In comparison, preclinical data for OncoFAP suggests a higher affinity and longer tumor residence time, which may translate to improved therapeutic outcomes, though clinical data for its therapeutic counterpart is not yet available. 177Lu-FAPI-2286 has shown encouraging preliminary efficacy in a small cohort of sarcoma patients.

It is important to note that the field of FAP-targeted therapies is rapidly evolving. As more mature data from ongoing and upcoming clinical trials become available, a clearer picture of the comparative efficacy and safety of these agents will emerge. Researchers and drug development professionals should continue to monitor the progress of these trials closely to inform future research and clinical strategies in the targeting of the tumor microenvironment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. philochem.ch [philochem.ch]
- 2. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 3. researchgate.net [researchgate.net]
- 4. ASCO American Society of Clinical Oncology [asco.org]
- 5. wahanariau.com [wahanariau.com]
- 6. itnonline.com [itnonline.com]
- 7. manilatimes.net [manilatimes.net]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]



- 9. FAPi Radioligand Therapy for Solid Cancers · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 10. boa.unimib.it [boa.unimib.it]
- 11. Translational imaging of the fibroblast activation protein (FAP) using the new ligand [68Ga]Ga-OncoFAP-DOTAGA PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 14. The role of fibroblast activation protein in health and malignancy PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PNT6555 in the Landscape of FAP Inhibitors: A Comparative Clinical Trial Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12385667#pnt6555-versus-other-fap-inhibitors-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com